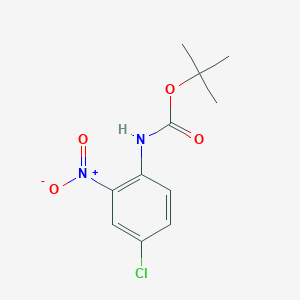
Tert-butyl 4-chloro-2-nitrophenylcarbamate
カタログ番号 B8772676
分子量: 272.68 g/mol
InChIキー: JXRYXFLIZMKRRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07235547B2
Procedure details


Compound A6 was prepared via the isocyanate from commercially available 4-chloro-2-nitro-phenylamine [CAS-No. 89-63-4] (5.0 g, 29 mmol) with diphosgene (1.75 mL, 14.5 mmol) in EtOAc (60 mL), followed by treatment with tert-BuOH (30 mL) in CH2Cl2 (60 mL) according to the general procedure A (method a).






Name
Identifiers


|
REACTION_CXSMILES
|
[N-]=[C:2]=[O:3].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1.O=C(Cl)OC(Cl)(Cl)Cl.[C:23]([OH:27])([CH3:26])([CH3:25])[CH3:24]>CCOC(C)=O.C(Cl)Cl>[C:23]([O:27][C:2](=[O:3])[NH:11][C:8]1[CH:9]=[CH:10][C:5]([Cl:4])=[CH:6][C:7]=1[N+:12]([O-:14])=[O:13])([CH3:26])([CH3:25])[CH3:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=C=O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1)N)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=C(OC(Cl)(Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
